N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
The compound N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine (hereafter referred to as the target compound) is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methylene-amine linker. The first pyrazole ring (1,5-dimethyl-1H-pyrazol-4-yl) is substituted at positions 1 and 5 with methyl groups, while the second pyrazole (1,3-dimethyl-1H-pyrazol-5-amine) contains methyl groups at positions 1 and 3, with an amine at position 5. This structural complexity confers unique physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-11(16(4)14-8)12-6-10-7-13-15(3)9(10)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
ILZYOZOUXKOGFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 1,5-dimethyl-1H-pyrazol-4-carbaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Mono-Pyrazole Derivatives
N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15, ):
This compound features a single pyrazole ring with methyl groups at positions 1, 3, and 5. Compared to the target compound, the absence of a second pyrazole ring reduces molecular weight (125.17 g/mol vs. ~245–299 g/mol for the target) and lipophilicity. The simplified structure may enhance metabolic stability but limit binding interactions in biological systems .- N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine (): Here, the second pyrazole is replaced with an ethyl group. This highlights the importance of the bis-pyrazole motif in the target compound for enhanced binding affinity .
Bis-Pyrazole and Heterocyclic Derivatives
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine ():
This analogue substitutes one pyrazole with a 4-methoxyphenyl group. The methoxy group introduces hydrogen-bond acceptor capability, which contrasts with the target compound’s pyrazole-to-pyrazole amine linker. Such differences influence solubility and electronic properties, as methoxy groups enhance hydrophilicity compared to methyl substituents .- 3-[7-(1,5-Dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (): This compound integrates the pyrazole into a fused triazolopyrimidine system. The extended π-conjugation in this structure enhances planarity and may improve binding to enzymes like kinases, as seen in CDK2 inhibitors (). The target compound’s flexibility, due to the methylene linker, offers different conformational dynamics .
Physicochemical Properties
Biological Activity
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in cancer therapy and autophagy modulation. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two distinct pyrazole rings that may contribute to its biological activity.
Anticancer Properties
Recent studies indicate that compounds with similar pyrazole structures exhibit significant anticancer activities. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar antiproliferative effects on cancer cell lines such as MIA PaCa-2. These compounds were shown to reduce mTORC1 activity and increase autophagy levels, suggesting a potential mechanism for their anticancer effects .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | mTORC1 inhibition and autophagy modulation |
| 4-(3,5-Dimethylpyrazolyl)methylphenol | Hep-2 | 3.25 | Cytotoxicity |
| 4-(3,5-Dimethylpyrazolyl)methylphenol | P815 | 17.82 | Cytotoxicity |
Autophagy Modulation
The modulation of autophagy is another significant aspect of the biological activity of pyrazole derivatives. The aforementioned studies highlight that the compounds not only enhance basal autophagy but also disrupt autophagic flux under various nutrient conditions. This dual action may provide a therapeutic window for targeting solid tumors that exploit autophagy as a survival mechanism .
Case Studies
Case Study 1: Structure–Activity Relationship (SAR) Studies
A series of SAR studies on pyrazole derivatives revealed that modifications in the pyrazole ring structure significantly influenced their antiproliferative activity. For example, substituents on the benzene ring and variations in the pyrazole nitrogen atoms were found to enhance or diminish cytotoxic effects against various cancer cell lines .
Case Study 2: In Vivo Studies
In vivo studies utilizing animal models have shown that certain pyrazole derivatives can significantly reduce tumor growth when administered at specific dosages. These findings support the potential for clinical applications of these compounds in cancer treatment .
Q & A
Q. What are the common synthetic routes for N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine?
Methodological Answer: The synthesis typically involves multi-step processes starting with pyrazole derivatives. Key steps include:
- Condensation reactions : For example, reacting substituted pyrazole precursors with methylamine derivatives under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO at 35–120°C for 24–48 hours .
- Cyclization : Using reagents like POCl₃ to form oxadiazole or pyrazole rings, as seen in analogous syntheses of pyrazole-amine derivatives .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Cs₂CO₃, CuBr, DMSO, 35°C, 48h | 17.9% | |
| Cyclization | POCl₃, 120°C | 75–82% |
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : To confirm substituent positions and amine linkages. For example, δ 8.87 ppm (pyridyl protons) and δ 2.0–3.5 ppm (methyl groups) in CDCl₃ .
- IR Spectroscopy : Peaks at ~3298 cm⁻¹ indicate N-H stretching in the amine group .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for analogous compounds) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar pyrazole-triazole derivatives .
Q. What are the key physicochemical properties of this compound?
Methodological Answer:
- Melting Point : 104–107°C (for hydrochloride salts of related pyrazole-amines) .
- Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) due to amine and pyrazole moieties.
- Stability : Sensitive to moisture and oxidation; store under inert gas at −20°C .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
- Reagent Optimization : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) and catalysts (e.g., CuBr vs. Pd catalysts) to improve coupling efficiency .
- Temperature/Time Gradients : Systematic screening (e.g., 35°C vs. 60°C for condensation steps) to balance reaction rate and side-product formation .
- Parallel Synthesis : Use automated platforms to screen multiple conditions simultaneously.
Q. Example Optimization Table
| Base | Catalyst | Temp (°C) | Yield |
|---|---|---|---|
| Cs₂CO₃ | CuBr | 35 | 17.9% |
| K₂CO₃ | CuI | 50 | 22.4% |
Q. How to resolve contradictions between experimental and theoretical spectral data?
Methodological Answer:
- Repeat Characterization : Ensure sample purity via HPLC or TLC before re-acquiring spectra .
- Alternative Techniques : Use X-ray crystallography (if crystals form) to unambiguously assign structures .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computational predictions (e.g., Gaussian software) .
Q. What strategies are used to evaluate its potential biological activity?
Methodological Answer:
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry .
- Molecular Docking : Model interactions with proteins (e.g., pyrazole derivatives binding to ATP pockets) using AutoDock Vina .
- SAR Studies : Modify substituents (e.g., methyl vs. phenyl groups) to correlate structure with activity .
Q. How to assess the environmental impact of this compound in laboratory settings?
Methodological Answer:
- Degradation Studies : Expose to UV light or microbial cultures to track decomposition products via LC-MS .
- Partition Coefficients (LogP) : Measure octanol/water distribution to predict bioaccumulation potential .
- Toxicity Screening : Use Daphnia magna or algae growth inhibition tests for ecotoxicity data .
Q. What computational methods are applied to study its interactions with biological targets?
Methodological Answer:
- MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., GROMACS) .
- QM/MM Calculations : Study electronic interactions at active sites using hybrid quantum-mechanical/molecular-mechanical models .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyrazole N atoms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
